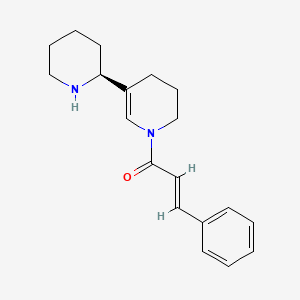
Adenocarpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenocarpine is a member of cinnamamides and a tertiary carboxamide.
Applications De Recherche Scientifique
Gene Therapy Applications Adenocarpine, through its relation to adeno-associated viral vectors (AAV), has a significant role in gene therapy, particularly for heart diseases. Research highlights the non-invasive detection of AAV gene transfer using a genetically encoded CEST-MRI reporter gene in murine hearts. This method, combining CEST-MRI reporter genes with cardiac MRI, enables comprehensive assessment of therapeutic gene expression and outcomes without the need for invasive procedures, marking a significant advancement in heart failure gene therapy (Meier et al., 2018).
Plant Genomics and Evolution Studies In plant genomics, Adenocarpine is studied for its evolutionary significance. Analysis of sequence data from Adenocarpus reveals insights into the evolutionary patterns and adaptation processes of various species, including their relationship to Mediterranean species and the distinct evolutionary paths they have undertaken (Percy & Cronk, 2002).
Biomedical Research In the context of biomedical research, studies on adenine-related compounds provide insights into their potential as therapeutic targets. For instance, adenine has been found to have anti-cancer properties in colon cancer cells by activating AMP-activated protein kinase signaling, contributing to autophagic cell death through the mTOR pathway (Lai et al., 2019). This represents a significant stride in understanding adenine's therapeutic potential in cancer management.
Antiviral Properties Research on adenine hybrids highlights their antiviral properties. Matrine-adenine hybrids isolated from Sophora davidii, for instance, have been found to inhibit human cytomegalovirus effectively, showing promising antiviral activities (Zhang et al., 2021).
Molecular Sensing Technologies Adenine has relevance in the development of molecular sensing technologies. For instance, a study discusses the design and synthesis of a luminescent zinc metallopolymer as a chemosensor for adenine detection. This highlights the importance of adenine in biomedical diagnostics and food safety, where differentiating adenine from other nucleic bases is crucial (Chow, 2012).
Propriétés
Numéro CAS |
6793-63-1 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(E)-3-phenyl-1-[5-[(2S)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,15,18,20H,4-6,9-10,13-14H2/b12-11+/t18-/m0/s1 |
Clé InChI |
XNURMNJHFKSULV-DXRVJIQQSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C2=CN(CCC2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1CCNC(C1)C2=CN(CCC2)C(=O)C=CC3=CC=CC=C3 |
SMILES canonique |
C1CCNC(C1)C2=CN(CCC2)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



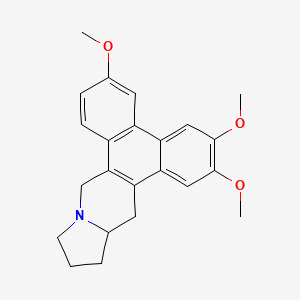
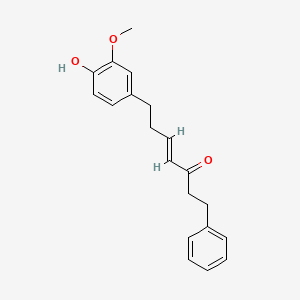
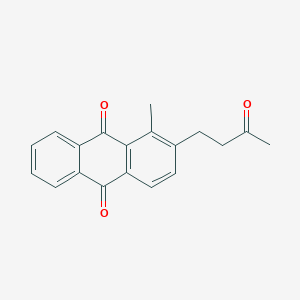
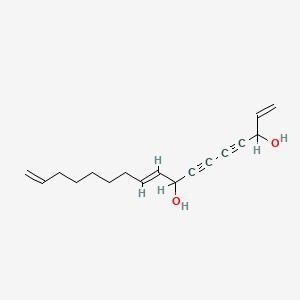
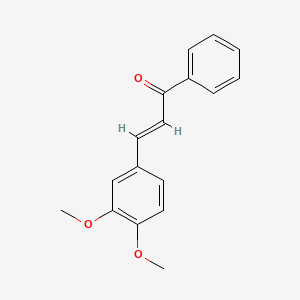
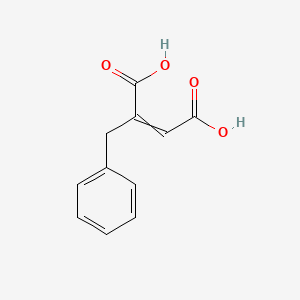
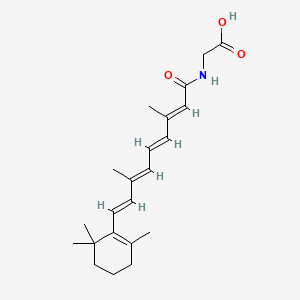
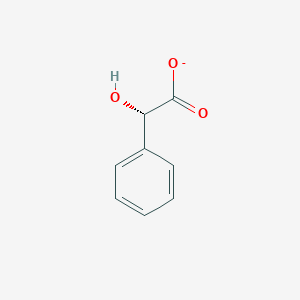
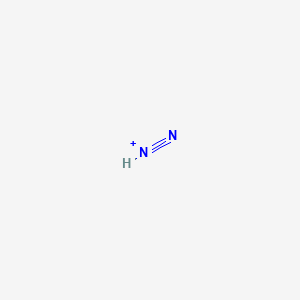
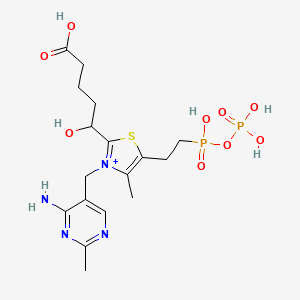
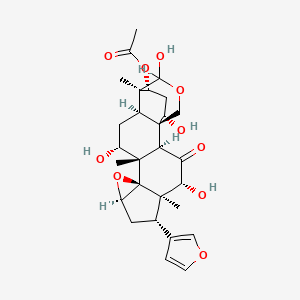
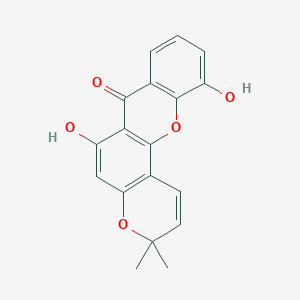
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)
![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)